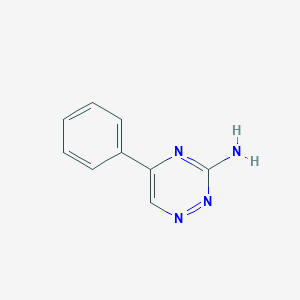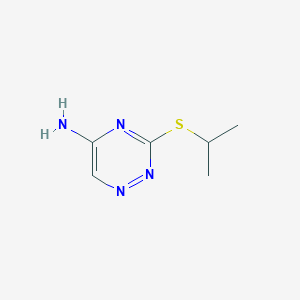
Methyl 3-(4-methylphenyl)benzoate
Descripción general
Descripción
Methyl 3-(4-methylphenyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzoate group attached to a methyl group and a 4-methylphenyl group, making it a derivative of benzoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methylphenyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(4-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-methylphenyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 3-(4-methylphenyl)benzoic acid and methanol.
Reduction: 3-(4-methylphenyl)benzyl alcohol or 3-(4-methylphenyl)benzaldehyde.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 3-(4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-methylphenyl)benzoate involves its interaction with specific molecular targets. For example, it may act as a ligand binding to receptors or enzymes, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 3-(4-methylphenyl)benzoate can be compared with other esters such as:
Methyl benzoate: Similar structure but lacks the 4-methylphenyl group.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
4-Methylphenyl benzoate: Similar aromatic structure but different ester group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.
Propiedades
IUPAC Name |
methyl 3-(4-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLHRKOAGCJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362736 | |
| Record name | Methyl 3-(4-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-33-7 | |
| Record name | Methyl 3-(4-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

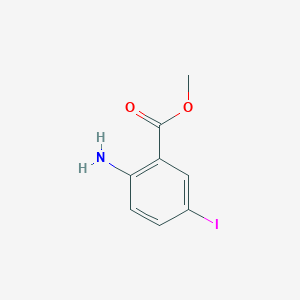
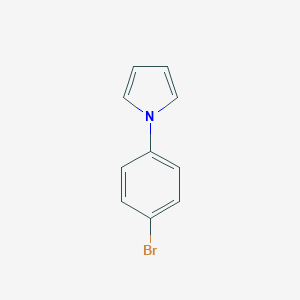
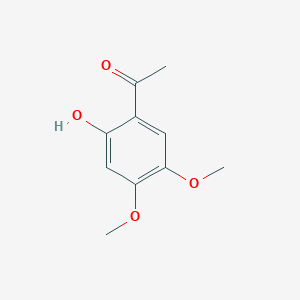
![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)






![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)
